
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs . The tert-butyl group and the methoxyacetyl group could potentially affect the compound’s lipophilicity and thus its pharmacokinetics .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring . This could potentially have implications for the compound’s binding to biological targets .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine . The tert-butyl group is relatively inert, but the methoxyacetyl group could potentially undergo reactions involving the carbonyl or the ether group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The sulfonamide group is polar and capable of forming hydrogen bonds, which could affect its solubility and binding to biological targets . The tert-butyl group is nonpolar and could increase the compound’s lipophilicity .科学的研究の応用
Comparative Biological Activity Studies
A study on pyridazine-sulfonamide aminophenol type compounds, specifically focusing on a non-radical versus stable radical comparison, elucidates the structural characterization and biological activity potential of sulfonamide derivatives. This research underscores the significance of structural modifications in enhancing biological activities, which can be crucial in drug design and development processes (Chatterjee et al., 2022).
Antimicrobial and Antitumor Applications
The synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlight their potential as antimicrobial agents. This indicates the role of sulfonamide compounds in addressing microbial resistance and developing new antimicrobial strategies (Biointerface Research in Applied Chemistry, 2019). Additionally, tetrahydroquinoline derivatives bearing the sulfonamide moiety have been explored for their antitumor properties, suggesting their utility in cancer research and therapy development (Alqasoumi et al., 2010).
Chemical Nucleases and Catalysis
Copper(II) complexes with sulfonamides derived from 2-picolylamine have been investigated for their use as chemical nucleases, demonstrating the potential of sulfonamide compounds in biochemical applications such as DNA cleavage and as catalysts in oxidation reactions (Macías et al., 2006).
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis Treatment
The use of phosphatidylinositol 3-kinase inhibitors, closely related to the compound of interest, for the treatment of idiopathic pulmonary fibrosis and cough has been claimed, showcasing the therapeutic applications of sulfonamide derivatives in respiratory diseases (Norman, 2014).
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-11-19(12-9-17)29(26,27)23-18-10-7-16-6-5-13-24(20(16)14-18)21(25)15-28-4/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDQSXFCLQDIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
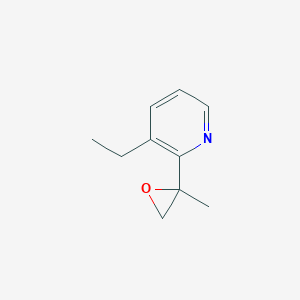

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)
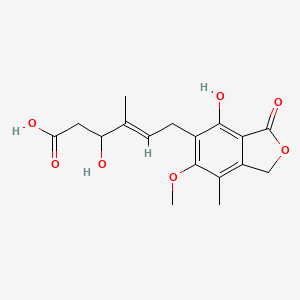

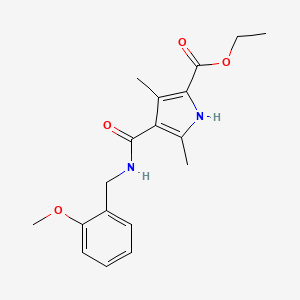
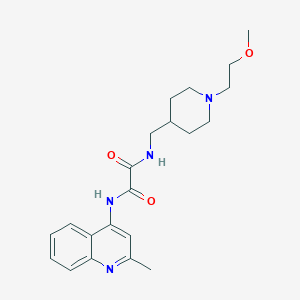
![1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2746077.png)
![[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl]acetic acid, methyl ester](/img/structure/B2746078.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)
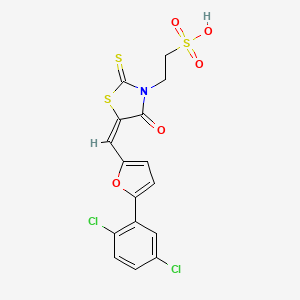


![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)
